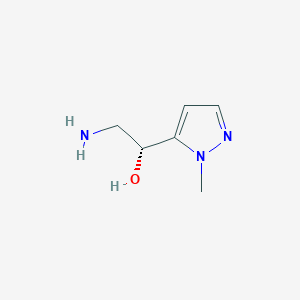
5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5th position and a cyclobutylethyl group at the 1st position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Cyclobutylethyl Group: This step involves the alkylation of the triazole ring with a cyclobutylethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the bromine atom, potentially yielding amines or debrominated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products:
Oxidation: Formation of cyclobutyl ketones or alcohols.
Reduction: Formation of amines or debrominated triazoles.
Substitution: Formation of azido or thiol-substituted triazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based materials and ligands for catalysis.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial or antifungal agent due to the bioactivity of triazole derivatives.
Medicine: Medicinal chemistry explores this compound for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and cyclobutylethyl group may enhance binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound without any substituents.
5-Bromo-1H-1,2,4-triazole: Similar structure but lacks the cyclobutylethyl group.
1-(2-Cyclobutylethyl)-1H-1,2,4-triazole: Similar structure but lacks the bromine atom.
Uniqueness: The presence of both the bromine atom and the cyclobutylethyl group in 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine makes it unique. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13BrN4 |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-1-(2-cyclobutylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4/c9-7-11-8(10)12-13(7)5-4-6-2-1-3-6/h6H,1-5H2,(H2,10,12) |
InChI Key |
HAKKHEBNUDRVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)

![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)
![2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13072578.png)




![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13072611.png)

![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)


